

N6-Carbobenzoxy-L-lysine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-
(((benzyloxy)carbonyl)amino)hexa
noic acid

Cat. No.: B188863

[Get Quote](#)

N6-Carbobenzoxy-L-lysine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N6-Carbobenzoxy-L-lysine, a key derivative of the essential amino acid L-lysine, serves as a cornerstone in the field of peptide chemistry and drug development. Its strategic use of the carbobenzoxy (Cbz or Z) protecting group on the epsilon-amino function of the lysine side chain allows for precise control during the intricate process of peptide synthesis. This guide provides an in-depth overview of its chemical properties, structure, and essential experimental protocols, tailored for professionals in the chemical and biomedical sciences.

Core Chemical and Physical Properties

N6-Carbobenzoxy-L-lysine is a white to off-white crystalline powder.^[1] The presence of the Cbz protecting group significantly influences its physical and chemical characteristics, most notably rendering the epsilon-amino group unreactive under conditions required for peptide bond formation at the alpha-amino group.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[1] [2]
Molecular Weight	280.32 g/mol	[3]
Melting Point	259 °C (decomposes)	[1] [3]
Appearance	White to off-white powder	[1]
pKa (α-COOH, predicted)	~2.53	[1]
Solubility	Soluble in aqueous base and dilute acid. [1] Slightly soluble in chloroform, DMSO, and methanol (data for N-carboxyanhydride derivative). [4] Generally soluble in most common organic solvents. [1] [3]	
Specific Rotation [α]	+15.5° (c=1, 1N HCl)	[3]

Structural Information

Identifier	String
SMILES	C1=CC=C(C=C1)COC(=O)NCCCC--INVALID-LINK--N [2]
InChI	InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 [2]
InChIKey	CKGCFBNYQJDIGS-LBPRGKRZSA-N [3]
CAS Number	1155-64-2 [3]

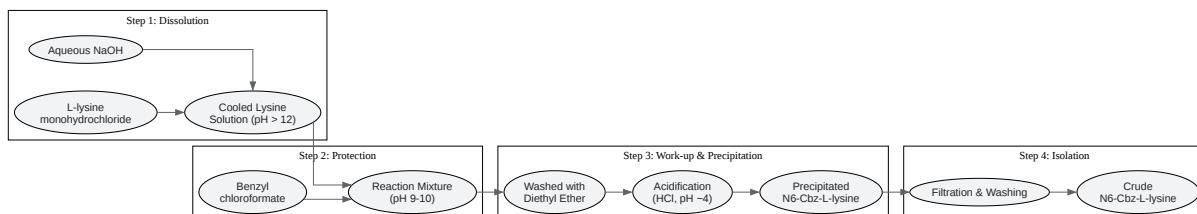
Experimental Protocols

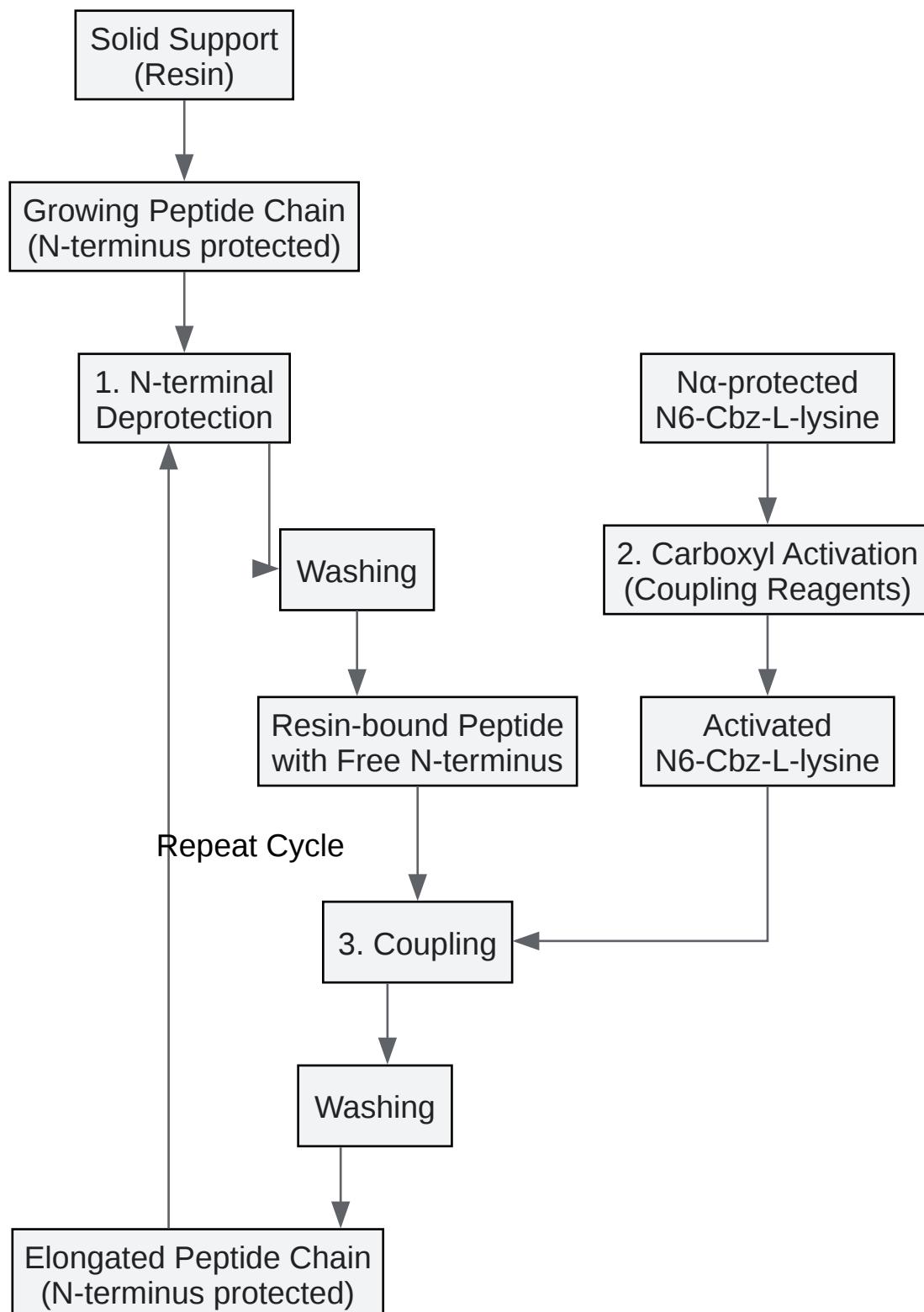
The following sections detail standardized laboratory procedures for the synthesis, purification, and analysis of N6-Carbobenzoxy-L-lysine.

Synthesis of N6-Carbobenzoxy-L-lysine

This protocol describes the selective protection of the ϵ -amino group of L-lysine using benzyl chloroformate under controlled pH conditions.

Materials:


- L-lysine monohydrochloride
- Sodium hydroxide (NaOH)
- Benzyl chloroformate (Cbz-Cl)
- Hydrochloric acid (HCl)
- Diethyl ether
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Separatory funnel
- Büchner funnel and filter paper


Procedure:

- **Dissolution:** Dissolve L-lysine monohydrochloride in a 1 M aqueous solution of sodium hydroxide in a flask. The solution should be cooled in an ice bath to 0-5 °C.[5]
- **Protection Reaction:** While vigorously stirring the cooled lysine solution, slowly add benzyl chloroformate (Cbz-Cl) portion-wise. Concurrently, add a solution of sodium hydroxide

dropwise to maintain the pH of the reaction mixture between 9 and 10.[5]

- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
- Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]
- Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4. This will cause the N6-Carbobenzoxy-L-lysine to precipitate out of the solution as a white solid.[5]
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with cold deionized water.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. epsilon-(Benzylloxycarbonyl)-L-lysine | C14H20N2O4 | CID 1715626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N- ϵ -Carbobenzyloxy-L-lysine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS#: 1676-86-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N6-Carbobenzoxy-L-lysine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188863#n6-carbobenzoxy-l-lysine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com